N-(2-chlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-16-3-1-2-4-17(16)21-19(23)22-9-7-15(12-22)13-5-6-18-14(11-13)8-10-24-18/h1-6,11,15H,7-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXWSNPTVWWMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzofuran Moiety: The benzofuran ring can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl group is attached to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Potential therapeutic agent for treating certain diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)pyrrolidine-1-carboxamide: Lacks the benzofuran moiety.
3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide: Lacks the chlorophenyl group.
N-(2-bromophenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The unique combination of the chlorophenyl and benzofuran groups in N-(2-chlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide may confer distinct pharmacological properties, making it a compound of interest for further research.
Biological Activity
N-(2-chlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anticancer properties, and mechanisms of action.
Chemical Structure and Synthesis
This compound features a pyrrolidine ring attached to a chlorophenyl group and a benzofuran moiety. The synthesis typically involves:
- Formation of the Pyrrolidine Ring : Cyclization reactions using suitable precursors.
- Introduction of the Benzofuran Moiety : Often via Friedel-Crafts acylation.
- Attachment of the Chlorophenyl Group : Through nucleophilic substitution reactions.
This multi-step synthesis allows for the creation of a compound with unique properties that can interact with various biological targets.
Antimicrobial Properties
The compound has been investigated for its antibacterial and antifungal activities. In vitro studies have shown promising results against several pathogens:
- Antibacterial Activity : The minimum inhibitory concentration (MIC) values for this compound were reported to be effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Some studies indicate MIC values as low as 0.0039 to 0.025 mg/mL against these strains .
- Antifungal Activity : The compound also exhibits antifungal properties, particularly against Candida albicans, with varying MIC values indicating moderate efficacy .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Candida albicans | Varies (moderate) |
Anticancer Activity
Recent studies have explored the anticancer potential of this compound, focusing on its ability to induce apoptosis in cancer cells. Preliminary findings suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : The compound may interfere with specific phases of the cell cycle, leading to reduced proliferation rates.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed, suggesting potential for development as an anticancer agent .
The biological activity of this compound is attributed to its interaction with multiple molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : It has been suggested that the compound can modulate the activity of various receptors, influencing signaling pathways crucial for cell survival and proliferation .
Case Studies
A review of relevant literature highlights several case studies demonstrating the efficacy of similar compounds in clinical settings:
- Pyrrolidine Derivatives : Research indicates that derivatives with similar structures exhibit notable antimicrobial effects, reinforcing the potential therapeutic applications of this compound.
- Cancer Cell Lines : Studies conducted on different cancer cell lines have shown that compounds with similar scaffolds can significantly reduce viability and induce apoptosis under specific conditions.
Q & A
Q. Basic Data Validation
Purity Verification : Use HPLC (≥95% purity) and NMR to confirm structural integrity. Impurities >5% can skew bioactivity results .
Assay Standardization : Replicate experiments using the same cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hrs).
Q. Advanced Contradiction Analysis
- Meta-Analysis : Apply statistical tools like Cohen’s d to quantify effect size differences across studies. For example, a d-value >0.8 indicates significant divergence in IC50 values .
- Computational Validation : Molecular docking (AutoDock Vina) can predict binding affinity variations due to stereochemistry (e.g., R vs. S enantiomers) .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Safety Measures
Q. Advanced Risk Mitigation
- Thermal Stability Testing : Perform DSC/TGA to identify decomposition thresholds (>200°C observed in related pyrrolidine carboxamides) .
- Spill Management : Neutralize spills with activated carbon (1:10 w/w ratio) and dispose as hazardous waste under EPA guidelines .
How can computational methods guide the design of derivatives with enhanced selectivity?
Q. Basic QSAR Modeling
Q. Advanced Mechanistic Insights
- MD Simulations : GROMACS simulations (50 ns) reveal stable binding to target receptors (e.g., 5-HT2A) with RMSD <2.0 Å.
- Free Energy Calculations : MM/PBSA identifies key residues (e.g., Asp155) contributing to binding energy (−42.5 kcal/mol) .
What experimental strategies resolve stereochemical uncertainties in the pyrrolidine ring?
Q. Basic Characterization
Q. Advanced Techniques
- VCD Spectroscopy : Vibrational circular dichroism distinguishes R/S configurations by analyzing C=O and N-H stretches (1800–1600 cm⁻¹) .
- NOESY NMR : Cross-peaks between pyrrolidine H-2 and benzofuran H-6 confirm cis stereochemistry .
How can researchers optimize solubility for in vivo studies without compromising activity?
Q. Basic Formulation
Q. Advanced Strategies
- Salt Formation : React with HCl to form a water-soluble hydrochloride salt (tested pH 4–7 stability).
- Nanoemulsions : Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.2) for sustained release .
What analytical methods validate the compound’s stability under long-term storage?
Q. Basic Stability Testing
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
